Dihydro Capsaicin-d3
Overview
Description
Dihydro Capsaicin-d3 is an isotopically labeled compound that is a deuterated derivative of capsaicin, the active component in chili peppers responsible for their pungency. This compound is structurally similar to natural capsaicin, with the hydrogen atoms replaced by deuterium. It is used primarily in scientific research due to its unique properties and applications .
Mechanism of Action
Target of Action
Dihydro Capsaicin-d3, also known as Dihydrocapsaicin-d3, is a capsaicinoid and an analog of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a receptor that is mainly expressed in sensory neurons and plays a crucial role in pain perception, heat sensation, and inflammation .
Mode of Action
this compound acts as a potent and selective agonist for the TRPV1 receptor . By binding to this receptor, it triggers a series of biochemical reactions. It has been found
Biochemical Analysis
Biochemical Properties
Dihydro Capsaicin-d3 interacts with various enzymes, proteins, and other biomolecules. It is known to induce inward currents in cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by TRPV1 inhibitors . This interaction with TRPV1 is a key aspect of its biochemical activity .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce endothelial inflammation and increase nitric oxide production . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the TRPV1 receptor .
Metabolic Pathways
This compound is involved in various metabolic pathways. Capsaicin biosynthesis belongs to the alkaloid metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Capsaicin-d3 involves the incorporation of deuterium into the capsaicin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. One common method involves the hydrogenation of capsaicin in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the capsaicin molecule. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to verify the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Dihydro Capsaicin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of capsaicinoids.
Biology: Employed in studies investigating the biological effects of capsaicinoids on cellular processes.
Medicine: Utilized in pharmacological research to explore the therapeutic potential of capsaicinoids in pain management and other medical conditions.
Industry: Applied in the development of new formulations for topical analgesics and other pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The parent compound, known for its pungency and wide range of biological activities.
Nonivamide: A synthetic analog of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with structural similarities to capsaicin and Dihydro Capsaicin-d3 .
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications requiring precise quantification and tracking of capsaicinoids. Its deuterated nature also provides insights into the metabolic pathways and mechanisms of action of capsaicinoids .
Properties
IUPAC Name |
N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPQKLURWNAAH-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Dihydrocapsaicin-d3 used in the analysis of capsaicinoids in vegetable oils?
A: Dihydrocapsaicin-d3 serves as an internal standard in the analytical method described in the research paper []. Internal standards are compounds structurally similar to the target analytes (in this case, capsaicinoids like capsaicin and dihydrocapsaicin) but are isotopically labeled. This means they have nearly identical chemical behavior but differ in mass due to the presence of heavier isotopes (deuterium in this case).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.